N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
CAS No.: 175202-21-8
Cat. No.: VC20949651
Molecular Formula: C14H15F6NO4S2
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175202-21-8 |
|---|---|
| Molecular Formula | C14H15F6NO4S2 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | RGAYLERNFQMFEZ-NSHDSACASA-N |
| Isomeric SMILES | COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
| SMILES | COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Introduction
N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is a complex organic compound featuring a methionine backbone modified with a sulfonyl group and two trifluoromethyl groups attached to a benzene ring. This compound has significant applications in biochemical research, particularly in protein modification and interaction studies.
Synthesis and Preparation
The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves several steps that typically start with the preparation of the sulfonyl chloride intermediate (e.g., using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride). This intermediate reacts with L-methionine or its derivatives under appropriate conditions to form the desired product.
Key Steps:
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Preparation of Sulfonyl Chloride Intermediate:
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Utilize compounds like 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS: 39234-86-1).
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Coupling Reaction:
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React the sulfonyl chloride with L-methionine or its derivatives in suitable solvents.
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Applications in Biochemical Research
This compound serves as a valuable tool for modifying proteins by selectively methylating methionine residues, which can provide insights into protein function and interactions.
Applications:
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Protein Modification: It acts as a methylating agent for specific amino acids within proteins.
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Interaction Studies: Useful for examining binding characteristics between proteins and other biomolecules.
Example Interaction Studies:
These studies often involve techniques such as mass spectrometry or chromatography to analyze how modifications affect protein behavior.
Comparison with Similar Compounds:
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is another related compound but differs by having an additional hydrazide group instead of the methyl ester functionality .
Comparison Table:
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